molecular formula C6H5N3O2S2 B3023106 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol CAS No. 87789-29-5

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol

Cat. No. B3023106
CAS RN: 87789-29-5
M. Wt: 215.3 g/mol
InChI Key: SBVCEYFBMGKJKV-UHFFFAOYSA-N
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Description

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol is a chemical compound with the IUPAC name 7-hydroxy-2-(methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidin-5(4H)-one . It has a molecular weight of 215.26 .


Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidine derivatives has been reported in several studies . For instance, one study reported the synthesis of several new thiazolo[4,5-d]pyrimidine derivatives . The reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF quantitatively gave 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which was then alkylated at the sulfur atom with various alkyl halides in the presence of EtN3 in acetonitrile to give alkylthio derivatives .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol has been analyzed using various techniques. High-resolution mass spectra were recorded using a Waters Xevo G2-XS QTof mass spectrometer in ESI mode . Elemental analyses for the synthesized compounds were performed on a Perkin Elmer 2400 analyzer, and results within ±0.4 % of the theoretical values were obtained for the new compounds .


Chemical Reactions Analysis

The chemical reactions involving 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol have been studied. For instance, one study reported a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C(sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Physical And Chemical Properties Analysis

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol is a solid substance . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Organic Electronics

Thiazolothiazole ring system, which is a part of the compound, has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .

Optoelectronic Devices

Thiazolothiazole compounds are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . Their unique properties make them suitable for these applications.

Synthesis Methodologies

The methodologies adopted for the synthesis of thiazolo[4,5-d]-thiazoles, which include the compound , have been reviewed and discussed in several publications . These methodologies are crucial for the production of these compounds for various applications.

Biological Evaluation

The 2-oxo analogs of thiazolo[4,5-d]pyrimidine-2-thiones, which are related to the compound , have been prepared to study their cytotoxic activity . Some of these compounds have shown significant antiproliferative effects against cell lines of leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .

Medicinal Chemistry

The synthesis and biological evaluation of the substituted 2-oxo-thiazolo[4,5-d]pyrimidines, which include the compound , have been the subject of several review articles . They have been reported to possess antibacterial, antifungal, anti-inflammatory activity, inhibit the growth of HCMV-human cytomegalovirus, and display antidepressant activity .

Safety and Hazards

The safety information for 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol indicates that it has some hazards associated with it. The pictograms GHS07 signal a warning. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol could involve further exploration of its biological activities. For instance, a series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . Among them, two compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . Further studies could explore these activities in more detail.

properties

IUPAC Name

2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S2/c1-12-6-8-3-2(13-6)4(10)9-5(11)7-3/h1H3,(H2,7,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVCEYFBMGKJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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